2-Bromo-3-hexadecylthiophene

Übersicht

Beschreibung

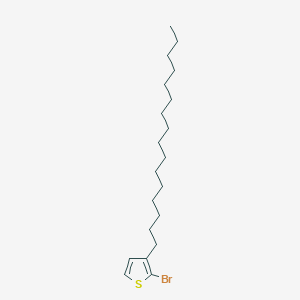

2-Bromo-3-hexadecylthiophene is an organic compound with the molecular formula C20H35BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hexadecylthiophene typically involves the bromination of 3-hexadecylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored until completion .

Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors equipped with stirring mechanisms, condensers, and temperature control systems. The raw materials, including thiophene, hydrobromic acid, and hydrogen peroxide, are added sequentially, and the reaction is maintained at a controlled temperature to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction typically results in the formation of dihydrothiophenes.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Photovoltaics (OPVs)

2-Bromo-3-hexadecylthiophene is primarily used as a precursor in the synthesis of conjugated polymers for OPVs. Its long alkyl chain enhances solubility and film-forming properties, which are crucial for the performance of photovoltaic devices. Research indicates that polymers derived from this compound exhibit improved charge transport properties and stability compared to their shorter-chain counterparts.

Case Study: Poly(3-hexadecylthiophene) Synthesis

A study demonstrated the successful polymerization of this compound using a palladium-catalyzed method, yielding high molecular weight poly(3-hexadecylthiophene) (P3HT) with excellent regioregularity. The resulting polymer showed an efficiency increase in OPV applications due to enhanced charge mobility and reduced recombination losses .

Organic Field-Effect Transistors (OFETs)

The compound serves as a key building block in the synthesis of semiconducting materials for OFETs. The incorporation of long alkyl chains improves the solubility of the active materials, facilitating better thin-film formation and device performance.

Performance Metrics

Research has shown that devices fabricated with polymers derived from this compound exhibit mobility values exceeding 0.5 cm²/V·s, which is significant for practical applications in electronics .

Emerging research suggests potential biological applications, particularly in cancer treatment. Compounds similar to this compound have shown promise in inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines.

Case Study: Cancer Cell Studies

A study indicated that derivatives based on thiophene structures can inhibit proliferation in human thyroid cancer cells through mechanisms independent of protein kinase A pathways . This highlights the potential for thiophene derivatives as therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-hexadecylthiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions influence the compound’s electronic properties and reactivity .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-3-hexylthiophene: Similar in structure but with a shorter alkyl chain.

2,5-Dibromo-3-hexylthiophene: Contains an additional bromine atom at the 5-position.

3-Hexylthiophene: Lacks the bromine substituent, resulting in different reactivity and applications.

Uniqueness: 2-Bromo-3-hexadecylthiophene is unique due to its long alkyl chain, which imparts specific solubility and self-assembly properties. This makes it particularly useful in the fabrication of organic electronic devices where precise molecular organization is crucial .

Biologische Aktivität

2-Bromo-3-hexadecylthiophene is a compound that has gained attention in various fields, particularly in organic electronics and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBrS |

| Molecular Weight | 335.31 g/mol |

| Density | 1.240 g/mL at 25 °C |

| Refractive Index | n 1.529 |

| Flash Point | >110 °C |

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells, indicating moderate cytotoxic effects.

The biological mechanism of action is believed to involve the disruption of cellular membranes due to the hydrophobic nature of the hexadecyl group, leading to increased permeability and eventual cell lysis. Additionally, the bromine atom may play a role in enhancing biological activity through halogen bonding interactions with cellular targets.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound. The results were as follows:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control Compound A | >128 | >128 |

| Control Compound B | 16 | 32 |

Applications in Organic Electronics

This compound is utilized in the synthesis of π-conjugated polymers for organic field-effect transistors (OFETs). Its incorporation into polymer matrices enhances charge transport properties due to its rigid structure and favorable electronic characteristics.

Eigenschaften

IUPAC Name |

2-bromo-3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-22-20(19)21/h17-18H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHORSZVGYZIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740247 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827343-08-8 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.